molecular formula C17H14Cl2FN3S B4614296 3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole

3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole

Cat. No. B4614296
M. Wt: 382.3 g/mol
InChI Key: ILWJDCMRURYRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Triazole Compounds in Medical Research

Triazole derivatives, such as voriconazole and fluconazole, are pivotal in the treatment and prophylaxis of invasive fungal diseases. Voriconazole, a second-generation triazole, has been compared with liposomal amphotericin B for empirical antifungal therapy in neutropenic patients with persistent fever, demonstrating suitable efficacy with fewer severe infusion-related reactions and nephrotoxicity, though it posed risks of transient visual changes and hallucinations (Walsh et al., 2002). Another study emphasized voriconazole's superiority over amphotericin B as a primary therapy for invasive aspergillosis, offering better responses, improved survival, and reduced severe side effects (Herbrecht et al., 2002).

Radioligand Development for Imaging

Research on triazole-linked radioligands, such as the first-in-human study of 18F-fluoroethyl triazole [Tyr3] octreotate (18F-FET-βAG-TOCA) for imaging neuroendocrine tumors (NETs), underscores the potential of triazole derivatives in diagnostic imaging. This study reported a favorable safety profile, high tumor-to-background contrast, and promising dosimetric characteristics, suggesting the radioligand's utility in the staging and management of NETs (Dubash et al., 2016).

Antifungal Drug Interactions

The interaction between triazole antifungals and other medications has been a research focus, particularly regarding their influence on the pharmacokinetics of co-administered drugs. For instance, the interaction of voriconazole and fluconazole with fentanyl, an opioid analgesic, highlights the significance of understanding triazole-induced modifications in drug metabolism and elimination pathways, which is crucial for avoiding adverse drug interactions (Saari et al., 2007).

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(4-fluorophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2FN3S/c1-2-23-16(12-4-6-13(20)7-5-12)21-22-17(23)24-10-11-3-8-14(18)15(19)9-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWJDCMRURYRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.